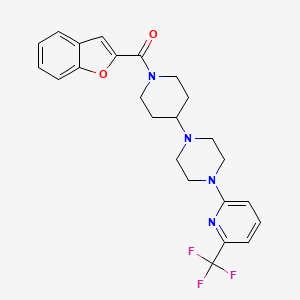

Benzofuran-2-yl(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

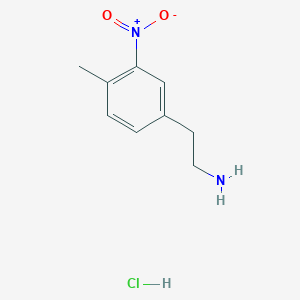

Benzofuran-2-yl(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25F3N4O2 and its molecular weight is 458.485. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Theoretical Calculations

A study by Sanad et al. (2021) explored the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer, demonstrating the compound's role in advancing synthetic chemistry methodologies. Theoretical calculations including DFT were employed to understand the regioselectivity observed in these reactions, highlighting the compound's utility in computational chemistry and material science (Sanad, Ahmed, Mekky, & Abdallah, 2021).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including structures related to Benzofuran-2-yl compounds, to evaluate their antimicrobial activities. This research underscores the potential pharmaceutical applications of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Selective Receptor Agonist Synthesis

Luo and Naguib (2012) reported on the synthesis of a selective CB2 receptor agonist derived from a benzofuran-6-yl-piperidin-1-yl-methanone structure. Their work contributes to the understanding of receptor biology and the development of targeted therapeutics (Luo & Naguib, 2012).

Molecular Interaction Studies

A study on the molecular interaction of antagonists with cannabinoid receptors utilized compounds with a piperidin-1-yl moiety, demonstrating the relevance of such structures in pharmacological research and drug design (Shim et al., 2002).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, offering insights into the development of novel anti-tubercular drugs. This research is significant for public health and the fight against tuberculosis (Pancholia et al., 2016).

σ-Receptor Ligands

Research by Maier and Wünsch (2002) on spiropiperidines, including derivatives of benzofuran, highlights the compound's applicability in neuropharmacology and the development of drugs targeting σ-receptors (Maier & Wünsch, 2002).

Antimicrobial and Structural Studies

Koca et al. (2005) synthesized novel derivatives of benzofuran with antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents and its importance in chemical biology (Koca et al., 2005).

Mechanism of Action

Target of Action

Benzofuran compounds, which are a class of compounds ubiquitous in nature, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Benzofuran compounds have been shown to have strong biological activities, suggesting that they may have significant molecular and cellular effects .

properties

IUPAC Name |

1-benzofuran-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)18-8-10-31(11-9-18)23(32)20-16-17-4-1-2-5-19(17)33-20/h1-7,16,18H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYPSONKIQDXRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)

![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)

![methyl (4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2920641.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2920646.png)

![Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate](/img/structure/B2920649.png)